Suc-phe-ome
Overview
Description
These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is also known for its role as an artificial sweetener, commonly referred to as aspartame .
Preparation Methods
The synthesis of Suc-phe-ome involves several steps. One common method involves the esterification of methionine with (-)-menthol using a Steglich-type esterification reaction . This is followed by a series of reactions to introduce the necessary functional groups and achieve the desired stereochemistry. Industrial production methods often involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds, such as aldehydes, ketones, and carboxylic acids . Common reagents used in these reactions include dimethyl sulfide, zinc, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Suc-phe-ome has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds. In biology and medicine, it is known for its role as an artificial sweetener, providing a low-calorie alternative to sugar . It is also used in the study of enzyme mechanisms and protein interactions. In industry, it is used in the production of food and beverages as a sweetening agent.
Mechanism of Action
The mechanism of action of Suc-phe-ome involves its interaction with taste receptors on the tongue, which leads to the perception of sweetness . It is metabolized in the body to produce phenylalanine, aspartic acid, and methanol. These metabolites are then further processed through various metabolic pathways. The compound’s molecular targets include taste receptors and enzymes involved in its metabolism.
Comparison with Similar Compounds
Similar compounds to Suc-phe-ome include other artificial sweeteners such as saccharin, sucralose, and acesulfame potassium. Each of these compounds has unique properties and applications. For example, saccharin is known for its high sweetness intensity but has a bitter aftertaste, while sucralose is stable at high temperatures and is often used in baking . The uniqueness of this compound lies in its ability to provide sweetness without the calories associated with sugar, making it a popular choice for low-calorie and sugar-free products.
Properties
IUPAC Name |
4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESJRPALMOKTL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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